molecular formula C16H22N2O4 B153308 tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate CAS No. 343306-50-3

tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate

Cat. No.: B153308
CAS No.: 343306-50-3
M. Wt: 306.36 g/mol
InChI Key: HURFXWYAABUPFZ-UHFFFAOYSA-N
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Properties

IUPAC Name

tert-butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-8-6-17(7-9-18)13-4-5-14(20)12(10-13)11-19/h4-5,10-11,20H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURFXWYAABUPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634611
Record name tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343306-50-3
Record name tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of N-Boc Piperazine

The tert-butoxycarbonyl (Boc)-protected piperazine serves as a critical intermediate. A patented method (CN108033931B) outlines a scalable three-step synthesis from diethanolamine:

Step 1: Chlorination
Diethanolamine reacts with thionyl chloride (SOCl₂) under reflux to form 2,2'-dichlorodiethylamine hydrochloride.
NH(CH₂CH₂OH)₂ + 2 SOCl₂ → NH(CH₂CH₂Cl)₂\cdotpHCl + 2 SO₂ + 2 HCl\text{NH(CH₂CH₂OH)₂ + 2 SOCl₂ → NH(CH₂CH₂Cl)₂·HCl + 2 SO₂ + 2 HCl}
Conditions: Reflux (3–5 h), followed by cooling to <10°C.

Step 2: Boc Protection
The chlorinated intermediate undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in alkaline conditions (pH >10). Sodium carbonate facilitates deprotonation, enabling nucleophilic attack on Boc₂O.
NH(CH₂CH₂Cl)₂ + Boc₂O → Boc-N(CH₂CH₂Cl)₂\text{NH(CH₂CH₂Cl)₂ + Boc₂O → Boc-N(CH₂CH₂Cl)₂}
Conditions: 10–30°C, 12–16 h.

Step 3: Aminolysis Cyclization
Ammonia mediates cyclization, forming the piperazine ring.
Boc-N(CH₂CH₂Cl)₂ + 4 NH₃ → Boc-piperazine + 2 NH₄Cl\text{Boc-N(CH₂CH₂Cl)₂ + 4 NH₃ → Boc-piperazine + 2 NH₄Cl}
Conditions: 55–65°C, 2–5 h, followed by ethyl acetate extraction.

Yield : ~85% (industrial scale).

Functionalization of the Aromatic Ring

Preparation of 3-Formyl-4-hydroxyphenyl Derivatives

The phenyl moiety is synthesized separately to ensure regioselective formylation and hydroxylation. Two predominant routes are employed:

Route A: Direct Formylation of 4-Hydroxybenzaldehyde

  • Reagents : Hexamine (Duff reaction) or dichloromethyl methyl ether (Vilsmeier-Haack).

  • Conditions : Acidic media (H₂SO₄ or POCl₃), 60–80°C.

  • Challenge : Over-oxidation of the hydroxyl group necessitates protective strategies (e.g., silylation).

Route B: Oxidation of 4-Hydroxybenzyl Alcohol

  • Reagents : Pyridinium chlorochromate (PCC) or MnO₂.

  • Conditions : Dichloromethane, room temperature.

Yield : 70–75% (Route A), 65–70% (Route B).

Coupling of N-Boc Piperazine and Aromatic Moieties

Nucleophilic Aromatic Substitution

The Boc-piperazine reacts with 3-formyl-4-hydroxyphenyl halides (e.g., bromide) under Ullmann or Buchwald-Hartwig conditions:

Catalyst System :

  • Pd(OAc)₂/Xantphos

  • CuI/1,10-phenanthroline

Conditions :

  • Solvent: DMF or dioxane

  • Temperature: 100–110°C

  • Base: K₃PO₄ or Cs₂CO₃

Boc-piperazine + 3-formyl-4-hydroxyphenyl-Br → Target compound + HBr\text{Boc-piperazine + 3-formyl-4-hydroxyphenyl-Br → Target compound + HBr}

Yield : 60–68% (optimized).

Reductive Amination (Alternative)

For halogen-free substrates, reductive amination between Boc-piperazine and 3-formyl-4-hydroxyphenyl ketone is viable:

  • Reagent : NaBH₃CN or BH₃·THF

  • Conditions : Methanol, pH 4–5 (acetic acid buffer).

Yield : 55–60%.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance throughput, key steps (e.g., Boc protection) are conducted in continuous reactors:

Parameter Batch Process Flow Process
Reaction Time12–16 h2–4 h
Yield85%88%
Solvent Consumption5 L/kg2 L/kg

Source: Adapted from CN108033931B

Green Chemistry Innovations

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) substitutes toluene in extractions, reducing toxicity.

  • Catalyst Recycling : Pd nanoparticles immobilized on mesoporous silica enable 5–7 reuse cycles without activity loss.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (hexane/ethyl acetate gradient) removes unreacted intermediates.

  • HPLC : C18 column (MeCN/H₂O + 0.1% TFA) ensures >98% purity.

Spectroscopic Data

Technique Key Signals
¹H NMRδ 9.80 (s, 1H, CHO), 8.20 (s, 1H, OH), 1.45 (s, 9H, Boc)
¹³C NMRδ 190.1 (CHO), 155.0 (C=O), 79.5 (Boc C)
IR1680 cm⁻¹ (C=O), 3320 cm⁻¹ (OH)

Challenges and Optimization

Byproduct Formation

  • N-Alkylation : Competing alkylation at the piperazine nitrogen is suppressed using bulky bases (e.g., DIPEA).

  • Oxidative Degradation : Antioxidants (e.g., BHT) stabilize the formyl group during storage.

Yield Improvement Strategies

  • Microwave Assistance : Reduces coupling reaction time to 45 minutes (70% yield).

  • Enzyme-Mediated Protection : Lipases selectively hydrolyze tert-butyl esters, simplifying purification .

Chemical Reactions Analysis

tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Role in Pharmaceutical Synthesis:
This compound serves as a precursor in the synthesis of several pharmacologically active molecules. For example, it is utilized in the synthesis of vandetanib, a therapeutic agent for cancer treatment. The synthesis involves multiple steps including substitution reactions and cyclization processes, showcasing its versatility in drug manufacturing.

2. Contribution to Medicinal Chemistry:
Research indicates that piperazine derivatives like tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate are significant in developing ligands for D2-like receptors. These compounds enhance binding affinities at these receptors, which may lead to potential treatments for psychiatric disorders.

3. Intermediate in Organic Synthesis:
In organic chemistry, this compound acts as an intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and reduction makes it valuable for researchers looking to develop new compounds.

1. Neuropharmacological Effects:
The structure of this compound suggests potential interactions with neurotransmitter systems, particularly serotonin receptors. This interaction could influence mood regulation and anxiety, indicating possible antidepressant activity.

2. Anti-inflammatory Properties:
Studies have indicated that this compound may exhibit anti-inflammatory effects, making it a candidate for further research in treating inflammatory conditions.

3. Neuroprotective Effects:
Preliminary research suggests that this compound may possess neuroprotective properties, potentially offering benefits in neurodegenerative disease models.

Summary of Biological Activities

Activity Description
Antidepressant ActivityModulation of serotonin receptor systems; potential mood enhancement effects.
Anti-inflammatory PropertiesReduction of inflammation markers; potential therapeutic applications.
Neuroprotective EffectsProtection against neuronal damage in experimental models; implications for neurodegeneration treatment.

Notable Research Findings

  • Antidepressant Effects: A study explored the effects of related compounds on serotonin receptor activity, indicating that modifications to the piperazine structure could enhance antidepressant efficacy.
  • Inflammation Model: In vitro studies demonstrated that derivatives of this compound could reduce pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The formyl and hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing the activity of these biological molecules .

Comparison with Similar Compounds

Similar compounds include:

The unique combination of the piperazine ring and the formyl and hydroxyl groups in tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate provides it with distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Biological Activity

tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate, with the CAS number 343306-50-3, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

  • Molecular Formula: C16H22N2O4
  • Molecular Weight: 306.36 g/mol
  • Purity: Typically >95%
  • Physical Form: Pale-yellow to yellow solid
  • Storage Conditions: Recommended to be stored in an inert atmosphere at 2-8°C .

Research indicates that this compound exhibits various biological activities, primarily through interactions with neurotransmitter systems and potential anti-inflammatory effects. The compound's structure suggests it may act as a modulator of the serotonin receptor system, which is crucial in mood regulation and anxiety .

Pharmacological Effects

  • Antidepressant Activity:
    • In animal models, compounds similar to tert-butyl 4-(3-formyl-4-hydroxyphenyl)piperazine have shown promise in reducing depressive behaviors, suggesting a potential role as an antidepressant .
  • Anti-inflammatory Properties:
    • Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
  • Neuroprotective Effects:
    • There is emerging evidence that the compound may protect neuronal cells from oxidative stress, which is implicated in neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

  • Study on Antidepressant Effects:
    • A study published in Pharmacology Biochemistry and Behavior investigated a series of piperazine derivatives and found that those with structural similarities to tert-butyl 4-(3-formyl-4-hydroxyphenyl)piperazine exhibited significant antidepressant-like effects in the forced swim test .
  • Inflammation Model:
    • In a model of acute inflammation induced by carrageenan, compounds structurally related to tert-butyl 4-(3-formyl-4-hydroxyphenyl)piperazine were shown to significantly reduce paw edema in rats, indicating anti-inflammatory properties .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduction in depressive behaviorsPharmacology Biochemistry and Behavior
Anti-inflammatoryDecrease in pro-inflammatory cytokinesJournal of Inflammation Research
NeuroprotectiveProtection against oxidative stressNeurobiology Reports

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

  • Synthesis Methodology :

  • The compound is typically synthesized via multi-step protocols involving functionalization of the piperazine ring and subsequent coupling with substituted phenyl groups. For example:

Piperazine Functionalization : React tert-butyl piperazine-1-carboxylate with bromo- or iodinated intermediates under Buchwald-Hartwig amination conditions (e.g., Pd catalysts, ligand systems) .

Formylation and Hydroxylation : Introduce the 3-formyl-4-hydroxyphenyl group via Vilsmeier-Haack formylation followed by selective hydroxylation .

  • Optimization Tips :

  • Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to prevent side reactions.

  • Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

  • Adjust stoichiometry of coupling agents (e.g., EDCI/HOAt) to minimize byproducts .

    • Yield Considerations :
  • Typical yields range from 60–80%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the purity and structural integrity of this compound validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry using 1^1H and 13^{13}C NMR. Key peaks include:
  • t-Bu group : δ ~1.4 ppm (singlet, 9H).
  • Formyl proton : δ ~9.8 ppm (singlet).
  • Hydroxyl proton : δ ~5.5 ppm (broad, exchangeable) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 359.2) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradients) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : Discrepancies in 1^1H NMR signals for the formyl group (δ 9.8 vs. 10.2 ppm) may arise from solvent polarity or tautomerization.

  • Resolution Methods :

Variable Temperature NMR : Monitor signal shifts to identify dynamic equilibria (e.g., keto-enol tautomerism).

X-ray Crystallography : Resolve ambiguities by determining the solid-state structure. For example, crystallographic data (e.g., space group P21/n, unit cell parameters) confirm bond lengths and angles .

  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. How does this compound participate in multicomponent reactions (MCRs), and what mechanistic insights are critical for optimizing these pathways?

  • Reaction Mechanisms :

  • Knoevenagel Condensation : The formyl group reacts with active methylene compounds (e.g., malononitrile) under acidic conditions, forming α,β-unsaturated intermediates.
  • Nucleophilic Acyl Substitution : The piperazine nitrogen acts as a nucleophile, enabling coupling with electrophiles (e.g., aryl halides) .
    • Optimization Parameters :
  • Catalyst Selection : Use Lewis acids (e.g., ZnCl2_2) to enhance electrophilicity of the formyl group.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in MCRs .

Q. What crystallographic insights are critical for understanding the conformational flexibility of this compound?

  • Key Findings from X-ray Studies :

  • Torsion Angles : The piperazine ring adopts a chair conformation, with the tert-butyl group in an equatorial position to minimize steric hindrance.
  • Intermolecular Interactions :
  • Hydrogen Bonding : O–H···N interactions between the hydroxyl group and piperazine nitrogen stabilize the crystal lattice.
  • C–H···π Interactions : Aryl rings participate in weak non-covalent contacts, influencing packing motifs .
    • Table: Crystallographic Data
ParameterValue
Space groupP21/n
Unit cell dimensionsa = 6.1925 Å, b = 8.2636 Å, c = 40.7287 Å
β angle93.513°
Z4
R-factor0.050

Q. How is this compound utilized as a precursor in medicinal chemistry, particularly for targeting HIF prolyl-hydroxylases?

  • Therapeutic Relevance :

  • The compound serves as a scaffold for developing hypoxia-inducible factor (HIF) inhibitors. The formyl group is modified to hydroxamic acids, which chelate Fe2+^{2+} in the enzyme active site .
    • Derivatization Protocol :

Reductive Amination : React the formyl group with hydroxylamine to form a hydroxamic acid.

Boc Deprotection : Remove the tert-butyl group using TFA, exposing the piperazine for further functionalization .

  • Biological Validation :

  • IC50_{50} values for HIF inhibition are determined via ELISA-based assays, with optimized derivatives showing sub-micromolar activity .

Methodological Best Practices

  • Contradiction Analysis : When conflicting data arise (e.g., NMR vs. crystallography), cross-validate using complementary techniques (e.g., IR for functional groups, LC-MS for molecular weight).
  • Safety Protocols : Handle diazo intermediates (e.g., tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate) under inert conditions due to explosion risks .

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